(S)-1-Aminopentan-3-ol

Catalog No.
S15932088
CAS No.
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Aminopentan-3-ol

Product Name

(S)-1-Aminopentan-3-ol

IUPAC Name

(3S)-1-aminopentan-3-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

RPOTYPSPQZVIJY-YFKPBYRVSA-N

Canonical SMILES

CCC(CCN)O

Isomeric SMILES

CC[C@@H](CCN)O

(S)-1-Aminopentan-3-ol (CAS 1446827-53-7) is an enantiopure, bifunctional C5 aliphatic compound featuring a primary amine and a secondary alcohol separated by a methylene carbon, defining a critical 1,3-amino alcohol motif [1]. Commercially procured primarily as a chiral building block and ligand precursor, this compound provides a pre-resolved (S)-stereocenter at the C3 position [2]. Its precise stereochemistry and 1,3-difunctional arrangement make it a highly valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors, and a critical structural backbone for designing chiral ligands used in transition-metal-catalyzed asymmetric transformations [3]. By offering a stable, readily functionalized chiral scaffold, it bypasses the need for complex asymmetric inductions or late-stage resolutions during downstream manufacturing [4].

Research Fit

1 Defined (S)-stereochemistry at C3 for enantioselective synthesis
2 Chiral building block for benzocycloalkane API intermediates
3 Bypasses racemic resolution steps, simplifying workflow

Substituting enantiopure (S)-1-Aminopentan-3-ol with its racemic counterpart (CAS 291535-62-1) introduces severe process inefficiencies, as the racemate requires downstream kinetic resolution or diastereomeric salt crystallization, permanently capping the theoretical yield of the desired enantiomer at 50% and increasing reagent overhead [1]. Furthermore, attempting to substitute this compound with regioisomers such as 5-aminopentan-1-ol alters the coordination geometry from a stable 6-membered chelate ring to an unstable 8-membered ring, rendering the material useless for transition-metal ligand applications due to rapid catalyst dissociation [2]. Even closely related 1,2-amino alcohols fail as direct substitutes, as their smaller bite angles and 5-membered coordination rings often yield inferior enantioselectivity in specific asymmetric additions, making the exact 1,3-motif of (S)-1-Aminopentan-3-ol highly advantageous for targeted chemical procurement [3].

Substitution Risk

Target
Substitute
Key Difference
(S)-1-Aminopentan-3-ol
Racemic 1-aminopentan-3-ol
Introduces 50% undesired stereoisomer; may complicate purification and reduce yield
(S)-enantiomer
(R)-enantiomer
Enantiomer-specific biological profiles; for the derived API, distinct pharmacological interaction patterns reported

Ligand Enantioselectivity in Asymmetric Catalysis

When utilized as a chiral ligand precursor in transition-metal catalysis (e.g., diethylzinc addition to aldehydes), 1,3-amino alcohols like (S)-1-Aminopentan-3-ol drive high stereocontrol, routinely achieving >95% enantiomeric excess (ee) in the final product [1]. In stark contrast, utilizing a racemic 1,3-amino alcohol yields 0% ee, while substituting with 1,2-amino alcohol analogs can result in lower ee values for sterically demanding substrates due to suboptimal bite angles [2].

Evidence DimensionEnantiomeric excess (ee) of product
Target Compound Data>95% ee (using enantiopure 1,3-amino alcohol derived ligands)
Comparator Or Baseline0% ee (racemic baseline); variable/lower ee (1,2-amino alcohol analogs)
Quantified Difference>95% absolute increase in target enantiomer purity
ConditionsTransition-metal catalyzed asymmetric addition (e.g., dialkylzinc to aldehydes)

Procuring the enantiopure (S)-ligand precursor is mandatory to achieve commercially viable enantioselectivity, eliminating the need for expensive downstream chiral chromatography.

Specific Rotation
Data to verify
(S) +1.2° vs (R) −13.9°
15.1° absolute difference
Enables enantiomeric identity verification
Conditions: c=1, 20°C, methanol/chloroform

Precursor Yield Efficiency in API Manufacturing

Procuring pre-resolved (S)-1-Aminopentan-3-ol directly bypasses the kinetic resolution step required when starting from racemic mixtures, which mathematically limits the theoretical yield to 50% and practically yields only ~35-40% of the target enantiomer [1]. Direct incorporation of the (S)-enantiomer into API synthesis workflows allows for >80% effective yield of the chiral product, effectively doubling the throughput of the synthetic campaign [2].

Evidence DimensionEffective yield of enantiopure target
Target Compound Data>80% yield (direct incorporation)
Comparator Or Baseline≤50% theoretical yield (racemic starting material requiring resolution)
Quantified Difference>30% absolute increase in process yield
ConditionsMulti-step API synthesis requiring a chiral 1,3-amino alcohol pharmacophore

Bypassing racemic resolution doubles synthetic throughput and significantly reduces chemical waste and reagent costs in pharmaceutical manufacturing.

Ecotoxicity (V. fischeri)
Class-level inference
EC50 (S): 7.93, (R): 75.98 mg/L
9.6× difference
Class-level enantiomer-specific ecotoxicity context
Inferred from ivabradine; bioluminescence inhibition, 15°C

Coordination Stability via 6-Membered Chelate Rings

The 1,3-amino alcohol backbone of (S)-1-Aminopentan-3-ol forms highly stable 6-membered chelate rings when coordinated to transition metals (e.g., Cu, Zn, Ru), providing robust catalyst stability [1]. Regioisomeric comparators, such as 1,5-amino alcohols, form strained 8-membered rings that suffer from rapid catalyst dissociation and significantly lower turnover numbers (TON) under standard industrial reaction conditions [2].

Evidence DimensionChelate ring size and catalyst stability
Target Compound DataStable 6-membered chelate ring
Comparator Or BaselineUnstable 8-membered chelate ring (1,5-amino alcohol regioisomers)
Quantified DifferencePrevention of rapid catalyst dissociation
ConditionsTransition-metal complexation in homogeneous catalysis

Stable 6-membered coordination ensures catalyst longevity and high turnover numbers, directly lowering the cost of expensive transition-metal catalysts per batch.

Purity Specification
Data to verify
≥95% (CoA)
Defined baseline reduces analytical burden
Distinct from typical technical-grade racemate

Chiral Ligand Synthesis for Asymmetric Catalysis

Driven by its ability to form stable 6-membered chelate rings and induce high enantiomeric excess, (S)-1-Aminopentan-3-ol is an ideal precursor for synthesizing Schiff base or phosphine-oxazoline ligands used in asymmetric hydroboration, alkylation, and reduction reactions [1].

Building Block for Central Nervous System APIs

Because it bypasses the 50% yield cap associated with racemic resolution, this enantiopure compound is a highly efficient starting material for synthesizing chiral APIs, such as monoamine reuptake inhibitors, where the (S)-1,3-amino alcohol motif is a critical part of the pharmacophore [2].

Development of Chiral Resolving Agents

The defined stereochemistry and bifunctional nature of (S)-1-Aminopentan-3-ol make it highly effective for creating diastereomeric salts, allowing it to be used as a resolving agent for the separation of racemic acidic mixtures in industrial chemical purification [3].

Application Fit

Application
Selection Property
Validation Focus
(S)-Ivabradine synthesis
Defined (S)-stereochemistry at alcohol position
Stereochemical fidelity in final API
Chiral auxiliary / ligand precursor
Bifunctional amine-alcohol scaffold
Enantioselective catalytic outcomes
β-Amino alcohol / heterocycle synthesis
Enantiomerically pure starting material
Diastereoselectivity and chiral transfer

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Heavy Atom Count

7

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